molecular formula C14H24N2O2 B12601935 10-(2-Methyl-1H-imidazol-1-yl)decanoic acid CAS No. 872729-53-8

10-(2-Methyl-1H-imidazol-1-yl)decanoic acid

Cat. No.: B12601935
CAS No.: 872729-53-8
M. Wt: 252.35 g/mol
InChI Key: RCDAORBGVHNUAO-UHFFFAOYSA-N
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Description

10-(2-Methyl-1H-imidazol-1-yl)decanoic acid is a synthetic compound that features an imidazole ring substituted with a methyl group at the 2-position and a decanoic acid chain at the 10-position. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-(2-Methyl-1H-imidazol-1-yl)decanoic acid typically involves the cyclization of amido-nitriles to form the imidazole ring, followed by the attachment of the decanoic acid chain. One common method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis protocols that ensure high yield and purity. These methods often utilize scalable reactions and robust purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 10-(2-Methyl-1H-imidazol-1-yl)decanoic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methyl group on the imidazole ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution can produce various functionalized imidazole derivatives .

Scientific Research Applications

10-(2-Methyl-1H-imidazol-1-yl)decanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-(2-Methyl-1H-imidazol-1-yl)decanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The decanoic acid chain may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability .

Comparison with Similar Compounds

    2-Methyl-1H-imidazole: A simpler imidazole derivative with similar chemical properties.

    Decanoic Acid: A fatty acid that shares the decanoic acid chain but lacks the imidazole ring.

    1-Methylimidazole: Another imidazole derivative with a methyl group at the 1-position.

Uniqueness: 10-(2-Methyl-1H-imidazol-1-yl)decanoic acid is unique due to the combination of the imidazole ring and the decanoic acid chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

872729-53-8

Molecular Formula

C14H24N2O2

Molecular Weight

252.35 g/mol

IUPAC Name

10-(2-methylimidazol-1-yl)decanoic acid

InChI

InChI=1S/C14H24N2O2/c1-13-15-10-12-16(13)11-8-6-4-2-3-5-7-9-14(17)18/h10,12H,2-9,11H2,1H3,(H,17,18)

InChI Key

RCDAORBGVHNUAO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CCCCCCCCCC(=O)O

Origin of Product

United States

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